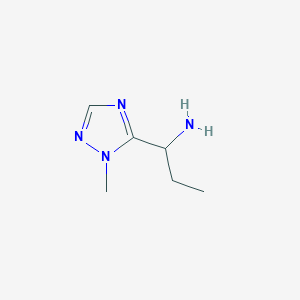

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine

Description

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and a propanamine (3-aminopropyl) chain at the 5-position. This compound is of interest in medicinal chemistry due to the triazole ring's stability and versatility in drug design, particularly in enzyme inhibition and CNS-targeting applications .

Properties

IUPAC Name |

1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5(7)6-8-4-9-10(6)2/h4-5H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXWUDGJVDSLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670513 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-47-5 | |

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cyclization of Hydrazides and Formamides

- Starting from hydrazine derivatives or hydrazides , cyclization with formamide derivatives yields the 1,2,4-triazole core.

- Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

- Cyclization typically occurs under reflux in solvents like acetic acid or ethanol.

- Methylation is performed in the presence of a base (e.g., potassium carbonate) at room temperature or under mild heating.

- Literature reports indicate that methylation of 1,2,4-triazole rings can be efficiently achieved with methyl iodide in acetonitrile, yielding N-methyl triazoles with high purity.

Alkylation with 1-Bromopropane in the Presence of a Base

- The N-methyl-1H-1,2,4-triazole is reacted with 1-bromopropane under basic conditions to form the propylated triazole .

- Potassium carbonate or sodium hydride are common bases used to deprotonate the nitrogen atom, making it nucleophilic.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated, typically around 80–120°C.

- Duration: Several hours to ensure complete alkylation.

- Alkylation reactions under these conditions have been optimized to maximize yield and minimize side reactions, with yields often exceeding 80%.

Reduction to the Propanamine Derivative

- The alkylated triazole intermediate can be further converted to the free amine via reduction of suitable precursors, such as nitriles or imines, or through direct nucleophilic substitution reactions.

- Reductive amination or catalytic hydrogenation using palladium or Raney nickel catalysts can be employed to obtain the primary amine, completing the synthesis.

Synthesis Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazides or hydrazine derivatives | Cyclization with formamide derivatives | 1,2,4-Triazole core | 70–85 | Reflux in acetic acid or ethanol |

| 2 | N-methyl-1H-1,2,4-triazole | Methyl iodide, K₂CO₃, DMF | N-methyl-1H-1,2,4-triazole | 80–90 | Methylation at N-1 position |

| 3 | N-methyl-1H-1,2,4-triazole | 1-bromopropane, K₂CO₃, DMF | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-propyl bromide | 75–85 | Alkylation at N-1 |

| 4 | Alkylated intermediate | Hydrogenation or nucleophilic substitution | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine | 65–80 | Final amine formation |

Research Findings and Optimization

- Reaction Efficiency: Alkylation of the triazole ring with alkyl halides in polar aprotic solvents like DMF or DMSO under reflux conditions provides high yields and purity.

- Selectivity: Methylation at the N-1 position is favored due to the nucleophilicity of the nitrogen atom, especially when deprotonated.

- Scale-Up Considerations: Continuous flow reactors and automated systems have been employed in industrial synthesis to improve yield consistency and safety.

Notes and Observations

- The choice of methylating agent and alkyl halide significantly influences the reaction outcome.

- Protecting groups are generally unnecessary for the N-methylation step, simplifying the synthesis.

- Purification typically involves recrystallization from ethanol or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding triazole N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine is C₆H₁₂N₄. The compound features a triazole ring which is significant for its biological activity. The structural attributes contribute to its potential as a bioactive agent.

Pharmaceutical Applications

Antifungal Activity:

One of the primary applications of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine is in antifungal treatments. Compounds with triazole rings are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of triazole compounds were synthesized and evaluated for their antifungal properties. The results indicated that modifications to the triazole structure significantly enhanced antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Antimicrobial Properties:

Beyond antifungal applications, research has also highlighted the antimicrobial properties of triazole derivatives. Studies have shown that these compounds exhibit activity against a range of bacteria, suggesting potential use in treating bacterial infections.

Agricultural Applications

Plant Growth Regulation:

Research indicates that 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine can serve as a plant growth regulator. Its application in agriculture may enhance crop yields by modulating plant growth responses to environmental stressors.

Case Study:

In agricultural trials reported in Plant Growth Regulation, the application of triazole compounds demonstrated improved resistance to drought conditions in crops such as wheat and barley. The study concluded that these compounds could be integrated into agricultural practices to enhance crop resilience .

Materials Science Applications

Polymer Synthesis:

The compound has potential applications in materials science, particularly in the synthesis of novel polymers. The incorporation of triazole groups into polymer backbones can enhance thermal stability and mechanical properties.

Case Study:

A study published in Macromolecules explored the synthesis of triazole-containing copolymers. The findings suggested that these materials exhibited improved thermal properties and could be used in high-performance applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors, leading to the inhibition of their activity. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural and functional properties of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine can be contextualized against key analogs (Table 1):

Table 1: Comparison of Structural Analogs

Key Observations:

- Heterocycle Replacement : Replacing the triazole with a tetrazole (C₄H₉N₅, MW 127.15) introduces additional nitrogen atoms, increasing acidity (pKa ~4–5 for tetrazoles vs. ~8–10 for triazoles), which may affect solubility and binding interactions.

Physicochemical Properties

- Molecular Weight : The reference compound (MW 140.18) is lighter than the ethyl-substituted analog (MW 168.24) but heavier than the methanamine derivative (MW 112.14) , suggesting a balance between steric bulk and synthetic feasibility.

- Polarity : The propanamine chain introduces a primary amine group, enhancing hydrophilicity compared to the ketone analog .

Biological Activity

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine, with the CAS number 959239-47-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H12N4

- Molecular Weight : 140.19 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research has highlighted the antitumor properties of compounds containing triazole moieties. In particular, 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine has shown promising activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 1.7 | |

| A375 (Melanoma) | 0.87 | |

| HCT-116 (Colon carcinoma) | 0.55 |

These findings suggest that the compound may inhibit tumor growth through mechanisms involving cell cycle regulation and apoptosis induction.

The mechanism by which 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine exerts its antitumor effects involves modulation of key signaling pathways. It has been reported to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression. For instance:

- CDK Inhibition : The compound exhibits selective inhibition of CDK1 and CDK2, with reported IC50 values of 6 nM and 9 nM respectively . This inhibition leads to reduced proliferation in cancer cells.

Other Pharmacological Activities

Beyond its antitumor effects, this compound may also exhibit other biological activities:

Preclinical Studies

In preclinical evaluations, 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine was tested in animal models to assess its efficacy and safety profile. Notable findings include:

- Tumor Xenograft Models : In vivo studies demonstrated significant tumor growth inhibition in xenograft models of colorectal cancer when administered orally .

Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of triazole derivatives indicated that modifications to the triazole ring could enhance biological activity. The presence of the methyl group at position 1 of the triazole significantly contributes to its potency against cancer cells .

Q & A

Basic Research Question

- 1H NMR : Identify proton environments (e.g., methyl groups on the triazole ring at δ ~2.12 ppm and propylamine protons at δ ~1.45 ppm) .

- LC-MS : Confirm molecular weight (e.g., ESIMS m/z 379.2 [M+1]) and detect impurities .

- X-ray crystallography : Resolve tautomeric forms (e.g., triazole ring planarity and dihedral angles with substituents) using SHELXL refinement .

How can the compound’s stability be evaluated under varying experimental conditions (e.g., pH, temperature)?

Basic Research Question

Design accelerated stability studies:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds.

- pH stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC over 24–72 hours.

- Light sensitivity : Expose to UV-Vis light and track photolytic byproducts .

How can crystallographic data resolve tautomeric ambiguities in the triazole ring system?

Advanced Research Question

The 1,2,4-triazole ring exhibits tautomerism (e.g., 1H vs. 2H forms). Using SHELXL, refine X-ray diffraction data to measure dihedral angles between the triazole ring and substituents (e.g., planar vs. non-planar conformations). For example, a dihedral angle of 2.3° between the triazole and phenyl rings indicates minimal distortion, favoring the 1H tautomer . Pair this with DFT calculations to validate energetically stable tautomers .

What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

Advanced Research Question

- Analog synthesis : Modify the propylamine chain (e.g., branching, halogenation) or triazole substituents (e.g., methyl vs. phenyl groups) .

- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) using orthogonal assays (e.g., fluorescence polarization and calorimetry) to reduce false positives .

- Crystallographic docking : Use solved protein-ligand structures (e.g., from PDB) to predict binding modes and optimize interactions .

How can conflicting reports on the compound’s bioactivity be reconciled in pharmacological studies?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., cell-line variability, solvent effects). Mitigate by:

- Standardizing protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and animal models for in vivo efficacy .

- Metabolite profiling : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to reported discrepancies .

What methodologies are effective for characterizing polymorphic forms or co-crystals of this compound?

Advanced Research Question

- PXRD : Compare diffraction patterns of synthesized batches to reference databases.

- DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions (e.g., anhydrous vs. hydrate forms) .

- Coformer screening : Test with carboxylic acids (e.g., tosylic acid) to improve solubility, as demonstrated in patent-derived crystalline salts .

How can in silico tools aid in predicting synthetic pathways or bioactivity profiles?

Advanced Research Question

- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio or Reaxys models) to propose one-step routes, prioritizing atom economy and green chemistry principles .

- QSAR modeling : Train models on triazole derivatives’ bioactivity data to predict toxicity (e.g., hepatic clearance) or target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.